molecular formula C23H16Cl2N4O3 B11059822 2-amino-1-(3,5-dichlorophenyl)-1'-ethyl-2',5-dioxo-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile

2-amino-1-(3,5-dichlorophenyl)-1'-ethyl-2',5-dioxo-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile

Cat. No.: B11059822
M. Wt: 467.3 g/mol
InChI Key: FRSNZFNKYXUUCK-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing! It belongs to the class of spirooxindole derivatives, characterized by a spiro-fused indole and pyridine ring system. Let’s break it down:

    Name: 2-amino-1-(3,5-dichlorophenyl)-1’-ethyl-2’,5-dioxo-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3’-indole]-3-carbonitrile

Preparation Methods

Synthetic Routes::

    Multicomponent Reaction (MCR):

    Palladium-Catalyzed Reactions:

Industrial Production::
  • Limited information exists on large-scale production.
  • Research labs often synthesize it for study.

Chemical Reactions Analysis

    Common Reagents:

    Major Products:

Scientific Research Applications

    Medicinal Chemistry:

    Chemical Biology:

    Materials Science:

Mechanism of Action

Comparison with Similar Compounds

    Unique Features:

    Similar Compounds:

Properties

Molecular Formula

C23H16Cl2N4O3

Molecular Weight

467.3 g/mol

IUPAC Name

2-amino-1-(3,5-dichlorophenyl)-1'-ethyl-2',5-dioxospiro[7H-furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile

InChI

InChI=1S/C23H16Cl2N4O3/c1-2-28-17-6-4-3-5-15(17)23(22(28)31)16(10-26)20(27)29(18-11-32-21(30)19(18)23)14-8-12(24)7-13(25)9-14/h3-9H,2,11,27H2,1H3

InChI Key

FRSNZFNKYXUUCK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(N(C4=C3C(=O)OC4)C5=CC(=CC(=C5)Cl)Cl)N)C#N

Origin of Product

United States

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